1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
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Overview
Description
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group, a quinolinone core, and a 3-methylbut-2-en-1-yloxy substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one typically involves multiple steps, including the formation of the quinolinone core and the introduction of the substituents. One common method involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acylating agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the 3-Methylbut-2-en-1-yloxy Group: This step involves the reaction of the quinolinone core with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst to form the desired ether linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinolinone core or the substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound has a similar quinolinone core but different substituents, leading to variations in its chemical and biological properties.
3-Methylbut-2-enoic acid derivatives: These compounds share the 3-methylbut-2-en-1-yloxy group but have different core structures, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the quinolinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918785-17-8 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-ethyl-3-(3-methylbut-2-enoxy)quinolin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-4-17-14-8-6-5-7-13(14)11-15(16(17)18)19-10-9-12(2)3/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
DVBCPEJGGXDBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C(C)C |
Origin of Product |
United States |
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